molecular formula C10H13NO4 B185615 3,4,5-Trimethoxybenzaldehyde oxime CAS No. 39201-89-3

3,4,5-Trimethoxybenzaldehyde oxime

Cat. No.: B185615
CAS No.: 39201-89-3
M. Wt: 211.21 g/mol
InChI Key: QVZGKUBQTJBLKI-WDZFZDKYSA-N
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Description

3,4,5-Trimethoxybenzaldehyde oxime is an organic compound with the molecular formula C10H13NO4 It is derived from 3,4,5-trimethoxybenzaldehyde, a trisubstituted aromatic aldehyde

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxybenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the synthesis of various drugs. The oxime group enhances the reactivity of the compound, making it suitable for use in synthetic reactions. It interacts with enzymes such as oxidoreductases, which facilitate the conversion of the oxime group to other functional groups. Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are crucial for its role in drug synthesis and biochemical studies .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its metabolism and conversion to other metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in these pathways is crucial for its biological activity and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. For example, the compound may bind to transport proteins that direct it to the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the nucleus or mitochondria, where it can interact with biomolecules and exert its biological effects. The localization of this compound within these compartments is essential for its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzaldehyde oxime can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

For industrial applications, the synthesis of this compound often involves the use of p-cresol as a starting material. The process includes aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to form the aldehyde, which subsequently reacts with hydroxylamine to produce the oxime .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxybenzaldehyde oxime has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: The parent compound, used in similar applications.

    2,4,5-Trimethoxybenzaldehyde: Another trisubstituted benzaldehyde with different substitution patterns.

    3,4-Dimethoxybenzaldehyde: A related compound with fewer methoxy groups.

Uniqueness

3,4,5-Trimethoxybenzaldehyde oxime is unique due to the presence of both the oxime and multiple methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

39201-89-3

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(NZ)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6-

InChI Key

QVZGKUBQTJBLKI-WDZFZDKYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\O

SMILES

COC1=CC(=CC(=C1OC)OC)C=NO

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NO

39201-89-3

Pictograms

Irritant

Origin of Product

United States
Customer
Q & A

Q1: What is the crystal structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate?

A1: this compound monohydrate crystallizes in the monoclinic crystal system, specifically in the P21/c space group []. The unit cell dimensions are: a = 8.2660(4) Å, b = 18.5580(19) Å, c = 7.3470(8) Å, and β = 90.352(6)° []. The unit cell volume is 1127.01(18) ų and it contains four molecules (Z = 4) []. The crystal structure is stabilized by intermolecular hydrogen bonds of the O-H···O type [].

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